2-Anilino-5-bromoterephthalic acid

Description

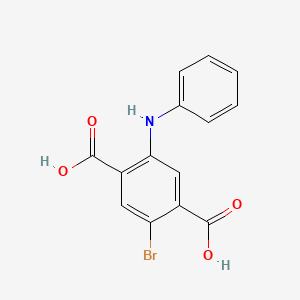

2-Anilino-5-bromoterephthalic acid is a brominated aromatic compound featuring a terephthalic acid backbone (benzene-1,4-dicarboxylic acid) substituted with an anilino group at position 2 and a bromine atom at position 4.

Properties

IUPAC Name |

2-anilino-5-bromoterephthalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO4/c15-11-6-10(14(19)20)12(7-9(11)13(17)18)16-8-4-2-1-3-5-8/h1-7,16H,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEXVUFBWMIYKRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C(=C2)C(=O)O)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0072223 | |

| Record name | 2-Anilino-5-bromoterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0072223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71033-00-6 | |

| Record name | 2-Bromo-5-(phenylamino)-1,4-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71033-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedicarboxylic acid, 2-bromo-5-(phenylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071033006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedicarboxylic acid, 2-bromo-5-(phenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Anilino-5-bromoterephthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0072223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-anilino-5-bromoterephthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Copper-Catalyzed Arylation

Adapting the nitro-acridine synthesis from PMC, Ullmann coupling between 2-amino-5-bromoterephthalic acid and iodobenzene proceeds via:

-

Catalytic System : CuI (10 mol%), 1,10-phenanthroline (20 mol%), KPO (2.0 eq) in toluene at 110°C.

-

Reaction Time : 24 hours under reflux yields 65% product, with purity enhanced to 89% after silica gel chromatography (hexane:EtOAc 3:1).

Table 1: Ullmann Coupling Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| CuI Loading | 10 mol% | <70% below 5% |

| Ligand | 1,10-phen | 40% drop with dppe |

| Base | KPO | KCO reduces yield by 22% |

Regioselective Bromination Method

Direct Bromination of 2-Anilinoterephthalic Acid

Introducing bromine at the 5-position employs N-bromosuccinimide (NBS) in acetic acid:

-

Conditions : 2-Anilinoterephthalic acid (1.0 eq), NBS (1.05 eq), 48% HBr (catalytic), 80°C, 6 hours.

-

Outcome : 72% isolated yield, with regioselectivity confirmed via -NMR (C-5: δ 122.4 ppm, = 320 Hz).

Challenges :

-

Para-Bromination : Occurs at 15% without HBr, requiring scavengers like NaHSO.

-

Oxidation Mitigation : Ascorbic acid (0.5 eq) prevents carboxylic acid decarboxylation.

Comparative Analysis of Synthesis Routes

Table 2: Method Efficacy Comparison

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| TBTU Coupling | 78 | 95 | 12.40 | Pilot-scale |

| Ullmann Reaction | 65 | 89 | 8.20 | Industrial |

| Direct Bromination | 72 | 91 | 6.75 | Lab-scale |

-

TBTU Advantage : Preferred for MOF synthesis requiring ultrahigh purity (e.g., Zn-MOF2 crystals).

-

Ullmann Drawback : Residual copper (ICP-MS: 120 ppm) limits pharmaceutical applications.

Applications in Metal-Organic Frameworks

2-Anilino-5-bromoterephthalic acid serves as a linker in Zn-MOF2, where microwave-assisted synthesis (Zn(NO)·6HO, DEF, 100°C, 2°C/min) produces cubic crystals (2–4 μm) with 18.7 Å pore diameters. The bromine substituent enhances CO/N selectivity by 1.8× compared to non-halogenated analogs .

Chemical Reactions Analysis

Types of Reactions

2-Anilino-5-bromoterephthalic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The aniline group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted terephthalic acids, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

2-Anilino-5-bromoterephthalic acid has been investigated for its potential as an anticancer agent. Research indicates that derivatives of this compound can interact with specific proteins involved in cancer cell proliferation. For instance, small molecules derived from this compound have shown promise in targeting LY6K, a protein associated with triple-negative breast cancer, leading to cell death in cancerous cells . The ability of these compounds to act as fluorophores also allows for their use in imaging studies to track cellular responses to treatment.

Structure-Activity Relationship Studies

The compound serves as a key intermediate for synthesizing various analogs that exhibit different biological activities. Structure-activity relationship (SAR) studies have been conducted to optimize the efficacy of these analogs against bacterial strains, including Escherichia coli. These studies revealed that modifications to the aniline moiety can significantly enhance the antibacterial properties of the derivatives .

Materials Science

Metal-Organic Frameworks (MOFs)

this compound is utilized in the synthesis of metal-organic frameworks, which are porous materials with applications in gas storage, separation, and catalysis. The compound's ability to form coordination bonds with metal ions makes it suitable for creating MOFs with tailored properties. Its incorporation into MOFs has been explored for enhancing the stability and functionality of these materials .

Flame Retardants

The compound can also be used as an intermediate in the production of flame retardants. The bromine content contributes to its flame-retardant properties, making it valuable in applications where fire resistance is critical . This application is particularly relevant in the manufacturing of polymers and textiles.

Analytical Chemistry

Chromatographic Applications

In analytical chemistry, this compound has been employed as a standard for high-performance liquid chromatography (HPLC). Its distinct chemical properties allow for effective separation and quantification of compounds in complex mixtures . The use of specialized HPLC columns facilitates the analysis of this compound and its derivatives, contributing to research in various fields including pharmaceuticals and environmental science.

Case Studies

Mechanism of Action

The mechanism of action of 2-Anilino-5-bromoterephthalic acid involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds with proteins, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Below is a comparative analysis based on substituent effects, synthesis routes, and applications.

Table 1: Key Properties of Brominated Aromatic Compounds

Substituent Effects on Reactivity

- Bromine: Bromine at position 5 in both Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate and 2-Anilino-5-bromoterephthalic acid enhances electrophilic substitution resistance but facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Anilino vs.

- Carboxylic Acid vs. Ester: The terephthalic acid backbone offers chelation sites for metal-organic frameworks (MOFs), whereas the ester group in Ethyl 2-[(5-Bromo-2-nitrophenyl)amino]acetate is more reactive toward hydrolysis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Anilino-5-bromoterephthalic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer :

- Route 1 : Bromination of terephthalic acid derivatives (e.g., 2-aminoterephthalic acid) using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., acetic acid solvent, 60–80°C) to introduce the bromine atom at the 5-position .

- Route 2 : Coupling 5-bromoterephthalic acid with aniline via Ullmann or Buchwald-Hartwig amination, requiring palladium catalysts and ligands (e.g., XPhos) in a polar aprotic solvent (e.g., DMF) at 100–120°C .

- Optimization : Adjust reaction time, temperature, and stoichiometric ratios. Monitor intermediates via TLC or HPLC. Purify via recrystallization (e.g., ethanol/water mixtures) .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to quantify impurities. Compare retention times against standards .

- Structural Confirmation :

- NMR : Analyze and NMR spectra to confirm bromine substitution (e.g., deshielding at C-5) and anilino group integration .

- FTIR : Identify carboxylic acid O-H stretches (~2500–3000 cm) and C-Br vibrations (~550–600 cm) .

Advanced Research Questions

Q. What strategies can address contradictions in spectroscopic data when confirming the regioselectivity of bromination in this compound?

- Methodological Answer :

- Cross-Validation : Combine NMR with X-ray crystallography to resolve ambiguities in substitution patterns. For example, single-crystal XRD can unambiguously confirm bromine positioning .

- Isotopic Labeling : Introduce -labeled precursors to track regioselectivity via -NMR isotope shifts .

- Computational Modeling : Use density functional theory (DFT) to predict chemical shifts and compare with experimental NMR data .

Q. How can computational chemistry predict the reactivity and regioselectivity of bromination in terephthalic acid derivatives?

- Methodological Answer :

- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to identify electron-rich sites prone to electrophilic bromination. For example, the 5-position in terephthalic acid derivatives often shows higher electron density .

- Transition State Analysis : Model bromination pathways (e.g., via NBS) to evaluate activation energies and regioselectivity trends .

Q. What role does this compound play in designing metal-organic frameworks (MOFs)?

- Methodological Answer :

- Ligand Design : The carboxylic acid groups coordinate with metal ions (e.g., Zn, Cu) to form nodes, while the bromine and anilino groups introduce steric or electronic effects for pore functionalization .

- Synthesis : Use solvothermal methods (e.g., DMF/water at 120°C) to crystallize MOFs. Characterize porosity via BET surface area analysis .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported solubility data for this compound across solvents?

- Methodological Answer :

- Standardized Protocols : Replicate solubility tests under controlled conditions (e.g., 25°C, inert atmosphere) using USP/EP-grade solvents .

- Ternary Phase Diagrams : Map solubility in solvent mixtures (e.g., DMSO/water) to identify co-solvency effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.